Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a chemical compound with the formula C14H16BrNO2 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the 7th position of an indole ring, an isopropyl group attached to the 5th position, and an ethyl ester attached to the 2-carboxylate position . The molecular weight of this compound is 310.19 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C14H16BrNO2, and it has a molecular weight of 310.19 .Scientific Research Applications
Synthesis and Characterization
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a compound of interest in the synthesis and characterization of indole derivatives, with various studies focusing on its preparation and structural analysis. Although specific research directly on this compound is limited, insights can be drawn from related compounds that share structural similarities. For instance, the study by Luo et al. (2019) on the synthesis, single crystal X-ray analysis, and vibrational spectral studies of a mecarbinate derivative showcases the broader category of indole carboxylates and their significance in chemical research [Luo et al., 2019].
Chemical Transformations and Synthetic Applications
The chemical transformations and synthetic applications of indole derivatives, including ethyl indole-2-carboxylates, have been explored in various studies. Murakami et al. (1988) investigated the Friedel-Crafts acylation of ethyl indole-2-carboxylate, revealing insights into the acylation process and the synthesis of different acylindole derivatives [Murakami et al., 1988]. Tani et al. (1996) developed a new strategy for indole synthesis from ethyl pyrrole-2-carboxylate, further illustrating the versatility of indole carboxylates in synthetic chemistry [Tani et al., 1996].
Antiviral and Antimicrobial Activities
Compounds structurally related to this compound have been evaluated for their biological activities, including antiviral and antimicrobial properties. Chai et al. (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates and evaluated their anti-hepatitis B virus activities, highlighting the potential of brominated indole derivatives in antiviral research [Chai et al., 2006]. Segraves and Crews (2005) investigated brominated tryptophan alkaloids from Thorectidae sponges, demonstrating the antimicrobial potential of brominated indole derivatives [Segraves & Crews, 2005].
Safety and Hazards
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the substance in eyes, on skin, or on clothing. It should be used only outdoors or in a well-ventilated area. Protective gloves/protective clothing/eye protection/face protection should be worn when handling this substance .
Future Directions
As Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a research chemical, its future directions are likely to be determined by the results of ongoing and future studies. Given the biological potential of indole derivatives , it may be of interest in the development of new pharmaceuticals or other applications.
Mechanism of Action
Target of Action
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Ethyl 7-bromo-5-isopropyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical assays.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammatory responses, apoptosis, and cell proliferation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, blocking their activity or altering their conformation to enhance or inhibit their function . Additionally, this compound can interact with transcription factors, influencing the transcription of target genes and thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound’s stability is crucial for its efficacy in biochemical assays, and any degradation can lead to reduced activity or altered effects . Long-term studies in vitro or in vivo have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for optimizing the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and bioavailability . For instance, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Properties
IUPAC Name |
ethyl 7-bromo-5-propan-2-yl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-4-18-14(17)12-7-10-5-9(8(2)3)6-11(15)13(10)16-12/h5-8,16H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLBQXPNXVCXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Br)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204674 | |
Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-20-9 | |
Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881041-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-bromo-5-(1-methylethyl)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.